(Boc-Cys-OH)2

Catalog No.
S801897
CAS No.
10389-65-8
M.F
C16H28N2O8S2
M. Wt
440.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Boc-Cys-OH)2

CAS Number

10389-65-8

Product Name

(Boc-Cys-OH)2

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C16H28N2O8S2

Molecular Weight

440.5 g/mol

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10-/m0/s1

InChI Key

MHDQAZHYHAOTKR-UWVGGRQHSA-N

SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Peptide Synthesis

(Boc-Cys-OH)2 is a valuable building block for the synthesis of peptides and proteins.

  • Cysteine protection

    The "Boc" (tert-Butyloxycarbonyl) group in (Boc-Cys-OH)2 serves as a protecting group for the cysteine's side chain amino group. This protection allows for selective manipulation of other parts of the peptide sequence during synthesis. Once the desired peptide is assembled, the Boc group can be removed under specific conditions to reveal the reactive amino group of cysteine, enabling further modifications or reactions.

  • Disulfide bond formation

    Cysteine residues play a crucial role in protein structure and function due to their ability to form disulfide bonds. (Boc-Cys-OH)2 can be incorporated into peptide sequences to introduce these essential disulfide bridges, contributing to the correct folding and stability of the final protein.

Other Applications

Beyond peptide synthesis, (Boc-Cys-OH)2 finds applications in other areas of scientific research, including:

  • Chemical biology

    Studies investigating the interactions between small molecules and biological systems may utilize (Boc-Cys-OH)2 to design and synthesize probes containing a cysteine residue for targeted protein labeling.

  • Material science

    (Boc-Cys-OH)2 can be used as a building block in the development of functional materials with specific properties, such as self-assembly or controlled release capabilities, due to the presence of the reactive cysteine group.

(Boc-Cys-OH)2 is a dipeptide formed by linking two cysteine molecules through a disulfide bond. Each cysteine unit has a tert-butyloxycarbonyl (Boc) protecting group attached to its amino group (Nα) []. This protecting group is commonly used in peptide synthesis to prevent unwanted reactions at the amino terminus during chain elongation [].


Molecular Structure Analysis

(Boc-Cys-OH)2 possesses a complex molecular structure with several key features:

  • Central disulfide bond (S-S): This bond connects the sulfur atoms of the two cysteine residues, forming the cystine unit. Disulfide bonds play a crucial role in protein structure and stability [].
  • Boc protecting groups: These bulky groups (C(CH3)3OCO-) are attached to the amino groups of each cysteine, preventing them from participating in peptide bond formation prematurely [].
  • Carboxylic acid groups (COOH): Each cysteine unit retains its carboxylic acid group, essential for peptide bond formation with other amino acids during synthesis [].

The overall structure allows for the controlled incorporation of the cystine unit into a peptide chain while maintaining the reactive carboxylic acid groups for further chain elongation [].


Chemical Reactions Analysis

(Boc-Cys-OH)2 is primarily involved in reactions related to peptide synthesis:

  • Deprotection: The Boc protecting groups can be selectively removed using specific acids like trifluoroacetic acid (TFA), allowing the amino groups to participate in peptide bond formation [].
  • Peptide bond formation: The deprotected amino groups of (Boc-Cys-OH)2 can react with the C-terminal carboxylic acid groups of other amino acids, forming peptide bonds and extending the peptide chain [].

(Boc-Cys-OH)2 + 2CF3COOH -> 2Cys(OH)2 + 2Boc-OCOCH3 (TFA)

The actual peptide bond formation reaction is more complex and depends on the specific coupling reagents used in the synthesis process.


Physical And Chemical Properties Analysis

  • Solid form: Due to its high molecular weight and presence of multiple hydrogen bond donors and acceptors, (Boc-Cys-OH)2 is likely a solid at room temperature.
  • Solubility: The compound may exhibit moderate solubility in polar organic solvents like dimethylformamide (DMF) due to the presence of the carbonyl and amide groups. However, its solubility in water is likely to be low due to the hydrophobic Boc protecting groups.
  • Stability: The disulfide bond and the peptide backbone provide some stability; however, the compound might be susceptible to hydrolysis under acidic or basic conditions.

(Boc-Cys-OH)2 does not have a direct mechanism of action as it's a building block for peptide synthesis. Its significance lies in providing a protected cystine unit that can be incorporated into peptides with controlled reactivity. The disulfide bond formed by the cystine unit can contribute to the overall structure and stability of the final peptide product [].

(Boc-Cys-OH)2 is likely to exhibit similar hazards as other Boc-protected amino acids:

  • Irritant: It may cause skin and eye irritation upon contact [].
  • Respiratory irritant: Inhalation of dust particles may irritate the respiratory tract [].
  • Potential allergen: Although not frequently reported, some individuals may develop allergic reactions upon exposure to Boc-protected amino acids.

XLogP3

1.6

Other CAS

10389-65-8

Dates

Modify: 2023-08-15

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